ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate
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Overview
Description
Ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system consisting of a furan and a pyrrole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a suitable amine and a dihydrofuran derivative. The reaction is usually carried out in the presence of a catalyst such as iron (III) chloride or bismuth nitrate pentahydrate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism by which ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds such as N-substituted pyrroles and pyrrolopyrazines share structural similarities with ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique fused ring system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15NO4 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate |
InChI |
InChI=1S/C10H15NO4/c1-2-14-10(13)6-11-4-3-8-7(11)5-9(12)15-8/h7-8H,2-6H2,1H3/t7?,8-/m1/s1 |
InChI Key |
IPVFIFCTAOMIFS-BRFYHDHCSA-N |
Isomeric SMILES |
CCOC(=O)CN1CC[C@@H]2C1CC(=O)O2 |
Canonical SMILES |
CCOC(=O)CN1CCC2C1CC(=O)O2 |
Origin of Product |
United States |
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